molecular formula C11H10BrNO B1407950 5-Bromo-2-cyclobutoxybenzonitrile CAS No. 1594671-86-9

5-Bromo-2-cyclobutoxybenzonitrile

Cat. No. B1407950
CAS RN: 1594671-86-9
M. Wt: 252.11 g/mol
InChI Key: MMPZJCPWKCBATI-UHFFFAOYSA-N
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Description

“5-Bromo-2-cyclobutoxybenzonitrile” is a chemical compound . It is used in various research and industrial applications .


Synthesis Analysis

The synthesis of “this compound” involves several steps. In one method, potassium carbonate and bromocyclobutane are added to a solution of 5-bromo-2-hydroxybenzonitrile in DMF under an Ar atmosphere. The reaction mixture is stirred at 90°C for 6 hours. The reaction mixture is then diluted with EtOAc and washed with water and brine. The combined organic layers are dried (MgSO4), filtered, and concentrated. The residue is purified to provide the desired product .

Scientific Research Applications

Synthesis and Industrial Preparation

5-Bromo-2-cyclobutoxybenzonitrile is synthesized through a multi-step procedure, including bromination, cyanidation, and alkylation, starting from salicylaldehyde. This process is notable for its mild reaction conditions, easy operation, and cost-effectiveness, making it suitable for industrial preparation (Meng Fan-hao, 2012).

Herbicide Resistance in Plants

Research indicates that a specific gene, bxn, encoding a nitrilase converting bromoxynil to its primary metabolite, has been used to create herbicide resistance in plants. This involves the expression of a bromoxynil-specific nitrilase in leaves of transgenic tobacco plants, conferring resistance to high levels of bromoxynil (D. Stalker et al., 1988).

Spectroscopic Studies and NLO Applications

This compound has been studied through spectroscopic methods and Density Functional Theory (DFT) calculations. Its Non-Linear Optical (NLO) properties, such as frequency doubling and Second Harmonic Generation (SHG), have been explored, indicating potential applications in NLO technologies (A. Kumar & R. Raman, 2017).

Photochemistry Studies

The photochemistry of related compounds, such as 5-chloro-2-hydroxybenzonitrile, has been investigated, revealing insights into the reactivity and transformation of these compounds under various conditions. This research aids in understanding the environmental behavior and degradation pathways of similar compounds (Florent Bonnichon et al., 1999).

Biotransformation under Various Conditions

Studies on bromoxynil, a related compound, have shown its anaerobic biodegradability and aerobic transformation. The degradation process involves reductive debromination and further transformation to phenol, highlighting the environmental fate of similar compounds (V. Knight et al., 2003).

Halodeboronation of Aryl Boronic Acids

The synthesis of related compounds through halodeboronation of aryl boronic acids demonstrates the versatility of these chemical transformations in producing various halogenated benzonitriles, which are key intermediates in many chemical processes (Ronald H. Szumigala et al., 2004).

properties

IUPAC Name

5-bromo-2-cyclobutyloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c12-9-4-5-11(8(6-9)7-13)14-10-2-1-3-10/h4-6,10H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPZJCPWKCBATI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=C(C=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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